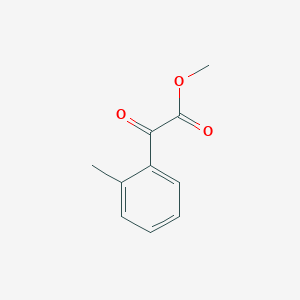

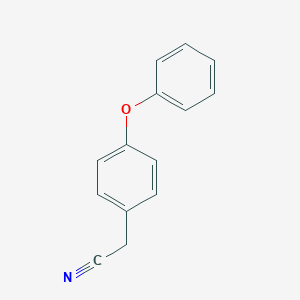

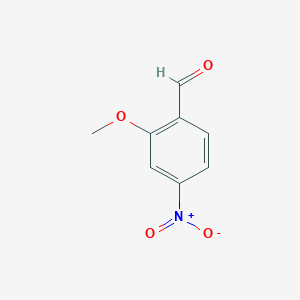

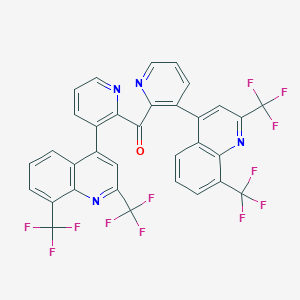

![molecular formula C8H9N3 B151088 6-(Aminometil)imidazo[1,2-a]piridina CAS No. 132213-03-7](/img/structure/B151088.png)

6-(Aminometil)imidazo[1,2-a]piridina

Descripción general

Descripción

Imidazo[1,2-a]pyridin-6-ylmethanamine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound has unique properties that make it an ideal candidate for use in scientific research, and its synthesis method has been well established. In

Aplicaciones Científicas De Investigación

6-(Aminometil)imidazo[1,2-a]piridina: Un análisis completo de las aplicaciones de investigación científica

Ciencia de los Materiales: Los derivados de this compound muestran promesa en la ciencia de los materiales debido a sus propiedades estructurales. Se pueden utilizar en el desarrollo de nuevos materiales con aplicaciones potenciales en diversas industrias.

Campo Farmacéutico: En la investigación farmacéutica, estos derivados se exploran por su potencial terapéutico. Pueden servir como base para el desarrollo de nuevos medicamentos o para mejorar los existentes.

Dispositivos Optoelectrónicos: Las propiedades luminiscentes de la this compound la hacen adecuada para su uso en dispositivos optoelectrónicos. Sus derivados podrían mejorar la eficiencia y el rendimiento de estos dispositivos.

Sensores: Debido a su naturaleza reactiva, este compuesto está siendo estudiado para su uso en sensores. Podría conducir al desarrollo de sistemas de detección más sensibles y precisos.

Fármacos Anticancerígenos: La investigación indica que los derivados de this compound pueden actuar como agentes anticancerígenos. Se están evaluando su eficacia para inhibir el crecimiento de las células cancerosas.

Microscopía Confocal e Imagenología: Las propiedades del compuesto lo convierten en un candidato para su uso como emisores en aplicaciones de microscopía confocal e imagenología, ayudando al avance de estas tecnologías .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridin-6-ylmethanamine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound interacts with its targets, primarily PI3K, and inhibits their activity . This inhibition disrupts the normal functioning of the PI3K signaling pathway, leading to changes in cellular processes such as cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by Imidazo[1,2-a]pyridin-6-ylmethanamine is the PI3K signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting PI3K, the compound can potentially disrupt these harmful processes and exert its therapeutic effects .

Pharmacokinetics

The compound’s ability to inhibit pi3k suggests that it may have good bioavailability and be able to reach its target sites effectively .

Result of Action

In vitro anticancer assays have shown that Imidazo[1,2-a]pyridin-6-ylmethanamine and its derivatives exhibit submicromolar inhibitory activity against various tumor cell lines . One derivative, referred to as 13k, was found to be particularly potent, inducing cell cycle arrest at the G2/M phase and apoptosis of HCC827 cells .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridin-6-ylmethanamine is involved in radical reactions for its direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Cellular Effects

Imidazo[1,2-a]pyridin-6-ylmethanamine derivatives have shown significant inhibitory activity against various tumor cell lines . For instance, one of the derivatives, referred to as 13k, induced cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells by inhibition of PI3Kα .

Molecular Mechanism

Its derivative 13k has been found to inhibit PI3Kα, a lipid kinase that plays a key regulatory role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXHRFPVDFQLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564324 | |

| Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132213-03-7 | |

| Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{imidazo[1,2-a]pyridin-6-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

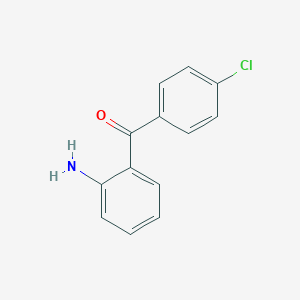

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)